Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is a chemical compound that belongs to the class of spirocyclic amines, characterized by its unique spiro structure which incorporates both nitrogen and oxygen heteroatoms. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the spirocyclic structure often confers distinct biological activities, making it a subject of interest in various scientific studies.
This compound can be synthesized through various chemical methodologies, which will be discussed in detail later. It falls under the broader classification of azaspiro compounds, which are known for their diverse reactivity and biological properties. Its systematic name indicates the presence of a methyl group attached to an amino group, linked to a spirocyclic framework containing an oxygen atom.
The synthesis of methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine can be approached through several methods:
The molecular structure of methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine features a spirocyclic framework consisting of a nitrogen atom and an oxygen atom integrated into the ring system.
Key structural data includes:
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine can undergo several chemical reactions:
These reactions are essential for modifying the compound’s structure to enhance its biological activity or tailor its properties for specific applications .
The mechanism of action for methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine is primarily attributed to its interaction with biological targets at the molecular level. The nitrogen atom within the spiro ring can form hydrogen bonds, facilitating interactions with enzymes or receptors:
These mechanisms underline its potential therapeutic applications in pharmacology and biochemistry .
Relevant data from analytical techniques like NMR and mass spectrometry confirm these properties, providing insights into behavior under different conditions .
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine has several scientific uses:
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine represents a structurally sophisticated spirocyclic amine with significant implications for modern drug design. This compound (IUPAC Name: N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethan-1-amine; CAS: 1522150-56-6) features a central spiro[3.5]nonane core that positions the 7-oxa and 2-aza moieties in three-dimensional space with precise geometry [4]. The molecular framework consists of two orthogonal ring systems: an oxygen-containing tetrahydrofuran ring (oxetane) and a nitrogen-containing azetidine ring, fused through a spirocyclic carbon atom that serves as the common vertex. This spatial arrangement creates a rigid scaffold with defined vectors for functional group presentation – specifically, the secondary amine in the azetidine ring and the terminal methylamine group separated by an ethylene spacer [3] [4].
Conformational Restriction & 3D Character: The spiro fusion at carbon-9 imposes significant conformational constraints that distinguish it from monocyclic or fused bicyclic counterparts. This restriction reduces the entropic penalty upon binding to biological targets while maintaining sufficient flexibility for optimal interactions. According to recent analyses of spirocyclic compounds in drug discovery, this balance between rigidity and flexibility enhances binding affinity and selectivity profiles [8]. The non-planar, three-dimensional structure of the spiro[3.5]nonane core occupies a distinct chemical space that improves target discrimination, particularly for challenging drug targets with flat binding sites [5] [8].
Electronic Distribution & Pharmacophore Integration: The strategic incorporation of both nitrogen and oxygen heteroatoms creates a polarized electronic environment conducive to molecular recognition events. The tertiary amine (azaspiro nitrogen) functions as a hydrogen bond acceptor, while the secondary amine in the ethylamine side chain serves as both a hydrogen bond donor and acceptor. This dual functionality enables diverse interactions with biological targets. The oxetane oxygen provides an additional hydrogen bond acceptor point without adding significant steric bulk [4]. This electronic configuration makes the compound particularly valuable for constructing bivalent pharmacophores where spatial separation of basic centers is critical for activity, as evidenced in neurotransmitter receptor ligands [8].
Physicochemical Advantages: With a molecular weight of 184.28 g/mol and a cLogP estimated at approximately 0.5 (calculated from SMILES: CNCCN1CC2(C1)CCOCC2), this scaffold occupies a favorable property space for central nervous system penetration and oral bioavailability [4]. The presence of the oxetane ring enhances aqueous solubility compared to purely hydrocarbon spirocycles, addressing a common limitation of lipophilic spirocyclic systems [5] [8]. The basic amines (pKa ~8-10) facilitate salt formation for pharmaceutical formulation and may enhance tissue distribution through ion trapping mechanisms [4].
Table 1: Key Structural Identifiers of Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine
Identifier | Value | Source |
---|---|---|
IUPAC Name | N-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)ethan-1-amine | [4] |
CAS Registry | 1522150-56-6 | [4] |
Molecular Formula | C₁₀H₂₀N₂O | [1] [4] |
Molecular Weight | 184.28 g/mol | [3] [4] |
SMILES | CNCCN1CC2(C1)CCOCC2 | [4] |
InChIKey | UNFWSMIDQOGDHG-UHFFFAOYSA-N | [4] |
Hydrogen Bond Donors | 2 (amine groups) | Calculated |
Hydrogen Bond Acceptors | 3 (N, N, O) | Calculated |
The strategic value of Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine becomes evident when compared to structurally related spirocyclic frameworks. This compound occupies a distinctive niche within the medicinal chemistry toolbox, balancing complexity, synthetic accessibility, and drug-like properties.
Core Structure Comparisons: Unlike simpler azaspiro compounds such as 7-Oxa-2-azaspiro[3.5]nonane (C₇H₁₃NO, MW 127.19) [2] , this molecule incorporates a functionalized ethylamine extension that significantly expands its interaction capabilities. The addition of the N-methylethylamine side chain transforms the core from a simple building block into a complex pharmacophore element capable of bidentate interactions. This contrasts with the unsubstituted 2-Oxa-7-azaspiro[3.5]nonane (ChemSpider ID: 10711221), which lacks extended functionality for deep binding pocket engagement . The molecular weight increase to 184.28 g/mol positions it ideally for fragment-based drug discovery, where optimal molecular weights range from 150-300 g/mol [5] [8].
Functional Group Presentation: The molecule's primary structural advantage over related scaffolds like 2-Ethyl-7-methyl-2-azaspiro[3.5]nonane (C₁₁H₂₁N, CID 145152562) [6] lies in its presentation of two basic nitrogen atoms with distinct spatial separation and electronic environments. The tertiary spirocyclic nitrogen (azetidine) exhibits diminished basicity (pKa ~6-7) due to its proximity to the spiro center and oxetane oxygen, while the secondary amine in the side chain maintains stronger basicity (pKa ~9-10). This differential basicity enables selective protonation states under physiological conditions, potentially allowing for simultaneous interactions with anionic and hydrophobic regions of target proteins [4] [8]. The oxetane oxygen provides a hydrogen bond acceptor point without the metabolic liabilities associated with more traditional heterocycles like tetrahydrofuran [5].
Drug-Likeness and Property Space: When evaluated against Lipinski's rule of five parameters, this compound demonstrates superior drug-likeness compared to more complex spirocyclic derivatives like 5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid (C₁₄H₁₈N₂O₃, MW 262.31) [7]. The lower molecular weight (184 vs 262 g/mol) and fewer hydrogen bond acceptors (3 vs 5) enhance membrane permeability while retaining sufficient polar surface area (approximately 42 Ų) for aqueous solubility. These properties align with recent findings that optimal spirocyclic scaffolds should maintain molecular weights below 250 g/mol to preserve favorable pharmacokinetic profiles [5] [8].
Synthetic Versatility: The molecule presents two distinct sites for further derivatization: the secondary amine in the ethylamine chain and the azetidine nitrogen. This bifunctional capability differentiates it from monofunctional spirocycles like 7-Oxa-2-azaspiro[3.5]nonane [2]. The secondary amine can undergo acylation, sulfonylation, or reductive amination, while the azetidine nitrogen can participate in alkylation reactions under specific conditions. This versatility is evidenced in patent literature where similar spirocyclic amines serve as key intermediates for vanin-1 inhibitors [9]. The scaffold's stability toward ring-opening reactions further enhances its utility as a synthetic building block [4] [8].
Table 2: Comparative Analysis of Spiro[3.5]nonane Derivatives in Medicinal Chemistry
Scaffold | Molecular Formula | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | Key Structural Features | Medicinal Chemistry Applications |
---|---|---|---|---|---|---|
Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine | C₁₀H₂₀N₂O | 184.28 | 2 | 3 | Bifunctional amine presentation; oxetane oxygen; conformational restraint | Privileged scaffold for CNS targets; bidentate pharmacophore; pharmacokinetic modulator |
7-Oxa-2-azaspiro[3.5]nonane | C₇H₁₃NO | 127.19 | 0 | 2 | Monofunctional tertiary amine; oxetane oxygen | Basic building block for complex molecules; geometric constraint element [2] |
2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.19 | 1 | 2 | Secondary amine; oxetane oxygen; spiro fusion | Solubility-enhancing motif; hydrogen bond donor/acceptor pair |
5-methyl-2-(7-oxa-2-azaspiro[3.5]nonan-2-yl)nicotinic acid | C₁₄H₁₈N₂O₃ | 262.31 | 1 | 5 | Carboxylic acid; pyridine nitrogen; spirocyclic tertiary amine | Charged scaffold for solubility-limited targets; potential chelating agent [7] |
The distinctive combination of moderate size, balanced polarity, and vector-specific functional group presentation establishes Methyl(2-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethyl)amine as a structurally privileged scaffold. Recent analyses of spirocyclic compounds in drug discovery highlight its increasing application in protease inhibitors, G-protein-coupled receptor modulators, and epigenetic targets where three-dimensionality and precise functional group positioning are critical success factors [5] [8]. The scaffold's presence in commercially available screening libraries (95% purity) further confirms its recognized value in exploratory medicinal chemistry [4].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2